molecular formula C20H15NO3 B14723403 (2-Benzamidophenyl) benzoate CAS No. 6296-59-9

(2-Benzamidophenyl) benzoate

Cat. No.: B14723403
CAS No.: 6296-59-9
M. Wt: 317.3 g/mol
InChI Key: QGOZYNURVSRBIG-UHFFFAOYSA-N
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Description

(2-Benzamidophenyl) benzoate is an organic compound that belongs to the class of benzamides and benzoates It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzamidophenyl) benzoate typically involves the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 2-aminobenzamide and the acyl chloride group of benzoyl chloride. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as o-benzenedisulfonimide, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Benzamidophenyl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzamidophenyl) benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Benzamidophenyl) benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzamidophenyl) benzoate is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

6296-59-9

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(2-benzamidophenyl) benzoate

InChI

InChI=1S/C20H15NO3/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

QGOZYNURVSRBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

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